3-Decyne

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

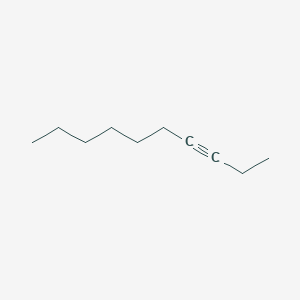

Structure

3D Structure

Propiedades

IUPAC Name |

dec-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWXVJKQNKKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178543 | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |

| Record name | 3-Decyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2384-85-2 | |

| Record name | 3-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Decyne: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3-Decyne. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key reaction are provided, along with visualizations of the synthetic workflow and reaction pathway.

Chemical Structure and Identification

This compound is an internal alkyne with the molecular formula C₁₀H₁₈. The triple bond is located between the third and fourth carbon atoms of a ten-carbon chain.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Dec-3-yne |

| CAS Number | 2384-85-2 |

| Molecular Formula | C₁₀H₁₈ |

| SMILES | CCCCCCC#CCC |

| InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |

| InChIKey | JUWXVJKQNKKRLD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 138.25 g/mol | --INVALID-LINK-- |

| Boiling Point | 175-176 °C | --INVALID-LINK-- |

| Melting Point | -44 °C | --INVALID-LINK-- |

| Density | 0.767 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.437 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR | Data available on --INVALID-LINK--. |

| ¹³C NMR | Data available on --INVALID-LINK--. |

| IR Spectrum | Major peaks can be found on the --INVALID-LINK--. |

| Mass Spectrum | The mass spectrum is available on the --INVALID-LINK--. |

Experimental Protocols

Synthesis of this compound via Alkylation of a Terminal Alkyne

This protocol describes the synthesis of this compound from 1-heptyne (B1330384) and ethyl iodide.

Reaction:

CH₃(CH₂)₄C≡CH + 1) NaNH₂/NH₃(l) 2) CH₃CH₂I → CH₃(CH₂)₄C≡CCH₂CH₃

Materials:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or nitrogen gas (inert atmosphere)

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of argon or nitrogen.

-

Formation of Sodium Acetylide: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of ammonia into the flask. To the stirred liquid ammonia, add sodium amide (1.1 equivalents) in portions. Once the sodium amide has dissolved, add 1-heptyne (1 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture for 1 hour at -78 °C.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

-

Work-up: Cautiously quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

Catalytic Hydrogenation of this compound to Decane

This protocol describes the complete reduction of the alkyne to an alkane.

Reaction:

CH₃(CH₂)₄C≡CCH₂CH₃ + 2 H₂ --(Pd/C)--> CH₃(CH₂)₈CH₃

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filter agent (e.g., Celite®)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1 equivalent) in ethanol. Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol. Remove the solvent from the filtrate under reduced pressure to yield decane. Further purification is typically not necessary if the reaction goes to completion.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway for the Catalytic Hydrogenation of this compound

Caption: Pathway of this compound hydrogenation.

3-Decyne CAS number 2384-85-2

An In-depth Technical Guide to 3-Decyne (CAS 2384-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 2384-85-2) is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond that is not located at the end of the carbon chain. Its molecular formula is C₁₀H₁₈.[1][2][3][4] As a versatile chemical intermediate, this compound serves as a valuable building block in organic synthesis. The presence of the alkyne functional group allows for a variety of chemical transformations, making it a useful precursor for the synthesis of more complex molecules. Such intermediates are crucial in the drug development process, where they are used to construct novel three-dimensional molecular architectures, potentially leading to new therapeutic agents with improved efficacy and properties.[][6]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 2384-85-2 | - | [1][3][7] |

| Molecular Formula | C₁₀H₁₈ | - | [1][3] |

| Molecular Weight | 138.25 | g/mol | [4] |

| IUPAC Name | Dec-3-yne | - | [3][8] |

| Synonyms | Ethyl n-hexyl acetylene (B1199291) | - | [8] |

| InChI Key | JUWXVJKQNKKRLD-UHFFFAOYSA-N | - | [3][7] |

| Physical Properties | |||

| Appearance | Colorless liquid | - | [9] |

| Odor | Petrol-like | - | [9] |

| Boiling Point | 175-176 | °C | [1] |

| Melting Point | -58.49 (estimate) | °C | |

| Density | 0.763 | g/cm³ | |

| Refractive Index | 1.4350 | - | |

| Vapor Pressure | 1.29 | mmHg at 25°C | [2] |

| Thermochemical Data | |||

| Enthalpy of Formation (ΔfH°gas) | 21.80 ± 3.30 | kJ/mol | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 40.01 (Joback Calculated) | kJ/mol | [7] |

| Enthalpy of Fusion (ΔfusH°) | 24.78 (Joback Calculated) | kJ/mol | [7] |

| Ionization Energy (IE) | 9.19 ± 0.02 | eV | [7] |

| Solubility & Partitioning | |||

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.370 (Crippen Calculated) | - | [2][7] |

| Water Solubility (log10WS) | -3.80 (Crippen Calculated) | mol/L | [7] |

| Safety Data | |||

| Flash Point | 56 | °C | |

| Hazard Class | 3 (Flammable Liquid) | - | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. While specific spectra are best sourced directly from databases, the following information has been compiled from available resources.

| Spectroscopy Type | Data Availability and Notes | Source(s) |

| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. This technique is useful for identifying the C≡C bond and other functional groups. | [10] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST Mass Spectrometry Data Center. MS is used to determine the molecular weight and fragmentation patterns. | [11] |

| Nuclear Magnetic Resonance (NMR) | While no specific NMR data is cited in the search results, ¹H NMR and ¹³C NMR are standard techniques for elucidating the detailed carbon-hydrogen framework of organic molecules like this compound. | [12][13] |

| Raman Spectroscopy | A FT-Raman spectrum is available from Bio-Rad Laboratories, Inc. / Alfa Aesar. | [8] |

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound from Acetylene

The most common method for synthesizing internal alkynes like this compound is the sequential alkylation of acetylene.[14][15][16] This procedure involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide ion, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[17]

Materials:

-

Acetylene (ethyne)

-

Sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia)

-

1-Bromohexane (B126081) (or other primary hexyl halide)

-

Bromoethane (B45996) (or other primary ethyl halide)

-

Anhydrous diethyl ether or THF

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Step 1: First Deprotonation & Alkylation.

-

In a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and a condenser cooled with dry ice/acetone, dissolve acetylene in liquid ammonia (B1221849) at -78 °C.

-

Slowly add one equivalent of sodium amide (NaNH₂) to form the sodium acetylide intermediate.

-

Add one equivalent of 1-bromohexane dropwise to the solution. Stir the reaction mixture for several hours to allow for the formation of 1-octyne (B150090).

-

After the reaction is complete, allow the ammonia to evaporate.

-

-

Step 2: Second Deprotonation & Alkylation.

-

To the crude 1-octyne from the previous step, add a suitable anhydrous ether solvent.

-

Slowly add a second equivalent of sodium amide (NaNH₂) at room temperature to deprotonate 1-octyne, forming the octynide anion.

-

Add one equivalent of bromoethane dropwise to the reaction mixture. The mixture may need to be heated under reflux to ensure the reaction goes to completion.

-

-

Work-up.

-

Cool the reaction mixture and cautiously quench with water to destroy any unreacted sodium amide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

References

- 1. 2384-85-2 | CAS DataBase [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 6. Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks [technologynetworks.com]

- 7. This compound (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. lehigh.edu [lehigh.edu]

- 14. Show how to synthesize this compound from acetylene along with necessary alkyl halides. [allen.in]

- 15. chegg.com [chegg.com]

- 16. chegg.com [chegg.com]

- 17. benchchem.com [benchchem.com]

Molecular formula and weight of 3-Decyne (C10H18)

This guide provides an in-depth analysis of the molecular formula and weight of 3-Decyne, a valuable compound for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is an alkyne with the molecular formula C10H18.[1][2][3][4][5][6] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C10H18 | PubChem[6], NIST[2][3][4][5] |

| Molecular Weight | 138.25 g/mol | PubChem[6], Guidechem[1] |

| 138.2499 g/mol | NIST[2][3][4][5] | |

| Number of Carbon Atoms | 10 | |

| Number of Hydrogen Atoms | 18 | |

| Atomic Weight of Carbon | ~12.011 amu | |

| Atomic Weight of Hydrogen | ~1.008 amu |

Experimental Protocols

The molecular weight of this compound is typically determined through mass spectrometry. A detailed experimental protocol for this determination is as follows:

Objective: To determine the molecular weight of a purified sample of this compound using mass spectrometry.

Materials:

-

Purified this compound sample

-

Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Microsyringe

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a volatile solvent to create a dilute solution. This facilitates vaporization and ionization.

-

Ionization: The sample solution is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. In the ion source, high-energy electrons bombard the this compound molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+).

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of this compound.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Workflow for calculating the molecular weight of this compound.

References

Synthesis of 3-Decyne from Acetylene and Alkyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-decyne, an internal alkyne, from acetylene (B1199291) and appropriate alkyl halides. The core of this synthesis relies on the sequential alkylation of acetylene via its acetylide anions. This method is a fundamental and versatile strategy in organic synthesis for the construction of carbon-carbon bonds and the formation of unsymmetrical alkynes.

Core Synthesis Pathway: Sequential Alkylation of Acetylene

The synthesis of this compound from acetylene involves a two-step nucleophilic substitution reaction pathway. The process begins with the deprotonation of a terminal alkyne using a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to generate a highly nucleophilic acetylide anion. This anion then reacts with a primary alkyl halide in an S(_N)2 reaction to form a new carbon-carbon bond.[1][2] To synthesize this compound, this process is performed sequentially with two different alkyl halides.

Two primary retrosynthetic disconnections are possible for this compound, leading to two potential synthetic routes originating from acetylene:

-

Route A: Sequential addition of a hexyl group followed by an ethyl group.

-

Route B: Sequential addition of an ethyl group followed by a hexyl group.

Both routes are chemically viable; however, the order of addition of the alkyl halides can be chosen for practical reasons, such as the commercial availability and cost of the intermediate terminal alkynes (1-octyne or 1-butyne).

Logical Relationship of the Synthesis Pathway

References

Physical properties of 3-Decyne (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Decyne

Introduction

This compound (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its linear structure and the nature of the triple bond influence its physical properties, which are critical for its application in organic synthesis and as a research chemical. This document provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

The primary physical characteristics of this compound are summarized below. These values are essential for predicting its behavior in various solvents, reaction conditions, and purification procedures. The data presented is compiled from multiple sources to provide a comprehensive overview.

Quantitative Data Summary

| Physical Property | Value | Unit | Source(s) |

| Boiling Point | 175 - 179.2 | °C | [1][2][3] |

| Density | 0.763 - 0.8 | g/cm³ | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₈ | - | [1][5] |

| Molecular Weight | 138.25 | g/mol | [4][5] |

| Melting Point | -44 | °C | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory methodologies for measuring the boiling point and density of liquid alkynes like this compound.

Determination of Boiling Point via Simple Distillation

This method is suitable for determining the boiling point of a sufficient quantity (typically >5 mL) of a liquid sample and also serves as a means of purification.[6][7]

Apparatus:

-

Round-bottom flask (distilling flask)

-

Heating mantle or sand bath

-

Clamps and stand

-

Distillation head (still head)

-

Thermometer (with appropriate range)

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Boiling chips or magnetic stir bar

-

Tubing for condenser water flow

Procedure:

-

Place 5-10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.

-

Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet.

-

Begin heating the distilling flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor reaches the thermometer bulb and begins to condense.

-

Record the temperature at which a steady distillation rate is achieved (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent. The values provided in this document are at standard pressure (760 mmHg).

Determination of Density via Vibrating Tube Densitometer

This modern technique offers high precision and requires a small sample volume for determining the density of liquids.[8]

Apparatus:

-

Vibrating tube densitometer

-

Syringe for sample injection

-

Thermostatic control unit (Peltier or water bath)

-

Sample of this compound

-

High-purity solvents for cleaning (e.g., ethanol, acetone)

-

Dry air or nitrogen source

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using two standards of known density, typically dry air and deionized water.

-

Temperature Stabilization: Set the desired measurement temperature using the thermostatic control. Allow the instrument's measuring cell to stabilize at this temperature.

-

Sample Injection: Carefully inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are introduced. The cell typically requires 1-2 mL of the sample.

-

Measurement: The instrument measures the oscillation period of the U-shaped tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically converts this period into a density value.

-

Data Recording: Record the density reading once the value has stabilized.

-

Cleaning: After measurement, flush the cell with appropriate solvents to remove the sample and then dry it with a stream of air or nitrogen to prepare for the next measurement.

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties, from initial synthesis or acquisition to final data verification.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | CAS#:2384-85-2 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Decyne

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-decyne. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive overview of the compound's NMR characteristics.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the distinct proton environments in its aliphatic chain. Due to the internal nature of the alkyne, there are no acetylenic protons. The protons on the carbons adjacent to the triple bond (propargylic protons) are expected to be the most deshielded among the aliphatic protons.

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-2 | 2.15 | Triplet (t) | 3H |

| H-5 | 2.15 | Triplet (t) | 2H |

| H-6 | 1.40 | Sextet | 2H |

| H-7 | 1.30 | Sextet | 2H |

| H-8 | 1.30 | Sextet | 2H |

| H-9 | 1.30 | Sextet | 2H |

| H-10 | 0.90 | Triplet (t) | 3H |

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound will be characterized by the presence of two quaternary carbon signals for the sp-hybridized carbons of the alkyne, which typically appear in the range of 65-90 ppm.[1][2] The remaining signals will correspond to the sp³-hybridized carbons of the ethyl and hexyl groups.

| Position | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | 14.2 |

| C-2 | 12.5 |

| C-3 | 80.5 |

| C-4 | 80.5 |

| C-5 | 19.2 |

| C-6 | 31.5 |

| C-7 | 28.9 |

| C-8 | 22.6 |

| C-9 | 31.5 |

| C-10 | 14.1 |

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to ensure good signal resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal.

Visualizing the Structure and NMR Environments of this compound

The following diagram illustrates the molecular structure of this compound, with each carbon and its attached protons labeled to correspond with the predicted NMR data tables.

References

An In-depth Technical Guide to Interpreting the IR Spectrum of an Internal Alkyne: 3-Decyne

This guide provides a comprehensive analysis of the principles and techniques for interpreting the Infrared (IR) spectrum of an internal alkyne, using 3-Decyne as a specific example. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular characterization.

Core Principles of IR Spectroscopy for Alkynes

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[1] These vibrations occur at specific frequencies corresponding to the energy of the bond, its type (single, double, triple), and the mass of the atoms involved. The power of IR spectroscopy lies in the fact that different functional groups possess characteristic absorption frequencies, allowing for their identification within a molecule.[1]

Alkynes are hydrocarbons containing a carbon-carbon triple bond (C≡C). The interpretation of their IR spectra hinges on identifying the vibrational modes associated with this functional group and distinguishing them from other molecular vibrations. A critical distinction in alkyne spectroscopy is between terminal alkynes (where the triple bond is at the end of a carbon chain, possessing a ≡C-H bond) and internal alkynes (where the triple bond is located within the carbon chain, flanked by other carbon atoms).[2]

Distinguishing Internal vs. Terminal Alkynes: A Comparative Overview

The most significant diagnostic feature for alkynes in an IR spectrum is the presence or absence of the ≡C-H stretching vibration.

-

Terminal Alkynes (R-C≡C-H): Exhibit a strong and sharp absorption band in the range of 3330-3270 cm⁻¹ due to the stretching of the sp-hybridized C-H bond.[3] They also show a C≡C triple bond stretching absorption between 2260-2100 cm⁻¹.[3][4][5]

-

Internal Alkynes (R-C≡C-R'): As they lack a hydrogen atom directly attached to a triply-bonded carbon, their spectra are conspicuously missing the sharp ≡C-H stretch around 3300 cm⁻¹.[2][3] The C≡C stretching vibration is still present in the 2260-2100 cm⁻¹ region, but its intensity is highly variable and often weak.[4][6]

The intensity of the C≡C stretching band is dependent on the change in the dipole moment during the vibration. In a perfectly symmetrical internal alkyne (e.g., 4-octyne), the stretching of the triple bond produces no change in the dipole moment, rendering the absorption IR-inactive and therefore absent from the spectrum.[7][8] In a non-symmetrical internal alkyne like this compound, a small change in dipole moment occurs, resulting in a weak absorption band.[9]

Detailed Spectral Analysis of this compound

This compound (C₁₀H₁₈) is an internal alkyne. Its IR spectrum is characterized by the vibrations of its C≡C triple bond and the C-H and C-C bonds of its ethyl and hexyl alkyl chains.

-

C≡C Stretching Vibration (2260-2100 cm⁻¹): The most characteristic feature for an alkyne is the triple bond stretch. For this compound, a weak absorption is expected in this region.[6][7] Because the molecule is not perfectly symmetrical, the peak is present, but its low polarity results in a weak intensity.[7][9] This is a key feature that distinguishes it from functional groups like carbonyls (C=O), which have very strong absorptions around 1700 cm⁻¹.[10][11]

-

sp³ C-H Stretching Vibrations (3000-2850 cm⁻¹): The spectrum will be dominated by strong, sharp peaks just below 3000 cm⁻¹, characteristic of the C-H stretching vibrations from the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chains.[12]

-

C-H Bending Vibrations (1470-1370 cm⁻¹): In the fingerprint region, absorptions corresponding to the bending vibrations of the alkyl groups will be present. A peak around 1465 cm⁻¹ is typical for CH₂ scissoring vibrations, while a peak near 1375 cm⁻¹ corresponds to the symmetric bending ("umbrella" mode) of CH₃ groups.

-

Absence of Other Functional Group Absorptions: A crucial part of the interpretation is noting the absence of strong signals in other regions. For pure this compound, there will be no broad O-H band around 3300 cm⁻¹, no N-H stretches (3500-3300 cm⁻¹), and no strong C=O stretch (1750-1650 cm⁻¹).[11] The absence of the sharp ≡C-H peak around 3300 cm⁻¹ confirms its identity as an internal alkyne.[2]

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected IR absorption bands for this compound and compares them with a representative terminal alkyne, 1-decyne.

| Vibrational Mode | This compound (Internal Alkyne) Wavenumber (cm⁻¹) | 1-Decyne (Terminal Alkyne) Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | Absent | ~3300 | Strong, Sharp |

| sp³ C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| C≡C Stretch | 2260-2100 | 2140-2100 | Weak to Very Weak |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Medium |

| ≡C-H Bend | Absent | 700-610 | Strong |

Experimental Protocols

Methodology for Acquiring an ATR-FTIR Spectrum of this compound

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostic checks.

-

Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Clean the crystal surface with a soft, lint-free wipe soaked in a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

-

Background Spectrum: Before introducing the sample, acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[13] this compound is a liquid, making this application straightforward.[14]

-

Spectrum Acquisition: Lower the ATR press arm to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, perform a Fourier transform, and display the resulting absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: After the measurement is complete, lift the press arm and thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.

Visualization of the Interpretation Workflow

The logical process for identifying an internal alkyne from an unknown IR spectrum can be visualized as a decision-making workflow.

Caption: Workflow for identifying an internal alkyne via IR spectroscopy.

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. IR spectrum: Alkynes [quimicaorganica.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Decyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the internal alkyne, 3-decyne (C₁₀H₁₈). The following sections present quantitative mass spectral data, a comprehensive experimental protocol for its determination, and a visualization of the primary fragmentation pathways. This information is crucial for the structural elucidation and identification of this compound in complex mixtures, a common requirement in various research and development settings, including drug discovery and metabolomics.

Quantitative Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙). The quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[1].

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35 | [C₂H₃]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 67 | 95 | [C₅H₇]⁺ |

| 69 | 35 | [C₅H₉]⁺ |

| 81 | 50 | [C₆H₉]⁺ |

| 95 | 25 | [C₇H₁₁]⁺ |

| 109 | 15 | [C₈H₁₃]⁺ |

| 138 | 5 | [C₁₀H₁₈]⁺˙ (Molecular Ion) |

Experimental Protocols

The mass spectral data presented was obtained using electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable compounds like this compound. While the specific instrument parameters used for the reference spectrum from NIST are not publicly detailed, a general and robust protocol for acquiring the EI mass spectrum of this compound, particularly when coupled with Gas Chromatography (GC-MS), is outlined below.

Sample Preparation

This compound is a liquid at room temperature. A dilute solution is prepared by dissolving a small amount of this compound in a high-purity volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A GC-MS system is the preferred method for introducing a volatile sample like this compound into the mass spectrometer, ensuring separation from any potential impurities.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

-

Ion Source Temperature: 230 °C. This temperature is maintained to ensure the sample remains in the gas phase and to minimize thermal degradation.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 20 to 200 to ensure the detection of all relevant fragment ions and the molecular ion.

-

Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

-

Mass Spectrometry Fragmentation Pathway

The fragmentation of internal alkynes under electron ionization is primarily driven by the stability of the resulting carbocations. The initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C₁₀H₁₈]⁺˙. This molecular ion is energetically unstable and undergoes fragmentation.

The principal fragmentation mechanism for internal alkynes is cleavage of the carbon-carbon bonds alpha (α) to the triple bond. This cleavage is favored because it leads to the formation of resonance-stabilized propargylic cations. For this compound, there are two possible α-cleavage sites, one on each side of the triple bond.

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound.

The subsequent fragmentation of these primary cations through rearrangements and further loss of neutral molecules (e.g., ethylene, propylene) leads to the other observed ions in the mass spectrum, such as those at m/z 81, 67, 55, and 41. The base peak at m/z 55 ([C₄H₇]⁺) and the significant peak at m/z 67 ([C₅H₇]⁺) are likely formed through these more complex fragmentation and rearrangement processes. The presence of a series of ions separated by 14 amu (CH₂) is characteristic of hydrocarbon fragmentation.

References

Physicochemical and Thermochemical Properties of 3-Decyne

An In-depth Technical Guide to the Thermochemical Data of 3-Decyne

This technical guide provides a comprehensive overview of the available thermochemical data for this compound (C₁₀H₁₈). The information is intended for researchers, scientists, and professionals in drug development and chemical research who require accurate and detailed thermodynamic information for this compound. This document summarizes key quantitative data, outlines experimental methodologies, and provides visualizations of the underlying principles and workflows.

This compound is a ten-carbon internal alkyne. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following tables summarize key physical and thermochemical data.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₈ | - | [1] |

| Molecular Weight | 138.25 | g/mol | [1] |

| CAS Registry Number | 2384-85-2 | - | [1] |

| Boiling Point | 175-176 | °C | [2] |

| Melting Point | -58.49 (estimate) | °C | [2] |

| Density | 0.763 | g/cm³ | [2] |

| Vapor Pressure | 1.29 | mmHg at 25°C | [2] |

| Refractive Index | 1.4350 | - | [2] |

Table 2: Thermochemical Data for this compound

This table presents the key thermochemical parameters for this compound. It is important to distinguish between experimentally determined values and those derived from computational models.

| Property | Symbol | Value | Unit | Method | Source |

| Experimental Data | |||||

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | 21.8 ± 3.3 | kJ/mol | Calorimetry (Hydrogenation) | [3] |

| Enthalpy of Hydrogenation | ΔrH° | -271.4 ± 2.0 | kJ/mol | Calorimetry (Hydrogenation) | [4] |

| Calculated Data | |||||

| Standard Gibbs Free Energy of Formation | ΔfG° | 236.12 | kJ/mol | Joback Method | [5] |

| Enthalpy of Fusion | ΔfusH° | 24.78 | kJ/mol | Joback Method | [5] |

| Enthalpy of Vaporization | ΔvapH° | 40.01 | kJ/mol | Joback Method | [5] |

Experimental Protocols

The primary experimental value for the enthalpy of formation of this compound was determined through reaction calorimetry, specifically, the heat of hydrogenation.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The standard enthalpy of formation of this compound was derived from its heat of hydrogenation to n-decane. The experimental procedure, as described by Rogers, Dagdagan, et al. (1979), involves the catalytic hydrogenation of the alkyne in a solvent and measuring the heat evolved during the reaction.[3][4]

Principle: The enthalpy of a reaction (ΔrH°) is the difference between the sum of the standard enthalpies of formation (ΔfH°) of the products and the reactants. For the hydrogenation of this compound:

C₁₀H₁₈ (l) + 2H₂ (g) → C₁₀H₂₂ (l)

The enthalpy of reaction is given by: ΔrH° = ΔfH°(C₁₀H₂₂) - [ΔfH°(C₁₀H₁₈) + 2 * ΔfH°(H₂)]

Since the standard enthalpy of formation of an element in its standard state (H₂) is zero, the equation simplifies, allowing for the calculation of the enthalpy of formation of this compound if the enthalpy of reaction and the enthalpy of formation of n-decane are known.

General Experimental Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by using an electrical heater.[6]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a hydrocarbon like hexane.[4] A hydrogenation catalyst (e.g., platinum or palladium on carbon) is added to the solution.

-

Reaction Initiation: The calorimeter is charged with the sample solution and allowed to reach thermal equilibrium. The reaction is initiated by introducing a known amount of hydrogen gas into the reaction vessel under constant pressure.

-

Temperature Measurement: The temperature change (ΔT) of the system is carefully monitored and recorded as the exothermic hydrogenation reaction proceeds.

-

Heat Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change and the heat capacity of the calorimeter.

-

Enthalpy Calculation: The molar enthalpy of hydrogenation (ΔrH°) is determined by dividing the heat released by the number of moles of this compound reacted.

-

Calculation of ΔfH°: The standard enthalpy of formation of this compound is then calculated using the measured ΔrH° and the known standard enthalpy of formation of the product, n-decane.

Visualizations

The following diagrams illustrate the experimental workflow for hydrogenation calorimetry and the logical relationship used to derive the enthalpy of formation.

References

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of 3-Decyne in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-decyne, a nonpolar alkyne, in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides predictive data based on established chemical principles and detailed experimental protocols for quantitative solubility determination in the laboratory. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide emphasizes a foundational understanding and a practical framework for empirical measurement.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1] this compound (C₁₀H₁₈) is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its long hydrocarbon chain and the weakly polar nature of the C≡C and C-H bonds render the molecule nonpolar.[2] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents.[3][4]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Formula | Polarity Class | Predicted Solubility of this compound | Rationale |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound due to strong London dispersion forces.[3] |

| Toluene | C₇H₈ | Nonpolar | Soluble | Toluene is a nonpolar aromatic hydrocarbon that readily dissolves other nonpolar compounds.[1] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble | While possessing a small dipole moment, diethyl ether is predominantly nonpolar and is a good solvent for most nonpolar organic compounds.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM has a significant dipole moment but lacks hydrogen-bonding capability, making it an effective solvent for many nonpolar to moderately polar compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | THF is more polar than diethyl ether and may show reduced, though likely still significant, solubility for the nonpolar this compound. |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Sparingly Soluble / Insoluble | Acetone is a polar aprotic solvent. The significant difference in polarity between acetone and this compound will likely limit solubility.[2] |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble | Ethanol is a polar protic solvent. Its ability to hydrogen bond makes it a poor solvent for the nonpolar this compound. |

| Methanol | CH₃OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for nonpolar hydrocarbons. |

| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for nonpolar compounds like this compound.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, direct experimental measurement is required. The following protocol provides a general method for determining the solubility of a liquid solute, such as this compound, in a given organic solvent at a specific temperature.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) at which this compound forms a saturated solution in a chosen organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small, dry, sealable glass vials or test tubes

-

Calibrated positive displacement micropipettes or analytical balance

-

Vortex mixer

-

Constant temperature bath (recommended for precision)

-

Light source for clear observation

Procedure:

-

Solvent Preparation: Add a precise, known volume (e.g., 1.0 mL) of the chosen organic solvent to a clean, dry vial. If performing the experiment at a specific temperature, allow the solvent to equilibrate in the constant temperature bath.

-

Initial Solute Addition: Add a small, accurately measured amount (e.g., 10 µL or a pre-weighed mass) of this compound to the solvent.

-

Mixing: Seal the vial and vortex the mixture vigorously for 60-120 seconds to ensure thorough mixing.[5][6]

-

Observation: After mixing, allow the solution to stand for a few minutes. Observe the mixture against a bright background. A completely clear, single-phase solution indicates that the this compound has fully dissolved. The presence of cloudiness, separate layers, or undissolved droplets indicates that the solution is saturated or the components are immiscible at that concentration.

-

Incremental Solute Addition: If the initial amount of this compound dissolved completely, continue to add small, measured increments (e.g., 10 µL at a time). After each addition, repeat the mixing and observation steps.

-

Reaching Saturation: The endpoint is reached when the addition of an increment of this compound results in a persistently cloudy solution or the formation of a second phase that does not disappear upon vigorous mixing.

-

Data Recording and Calculation: Record the total volume or mass of this compound that was added to the known volume of solvent to achieve a saturated solution. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). For example:

-

If 0.5 mL of this compound (density = 0.765 g/mL) dissolved in 1.0 mL of solvent, the solubility is (0.5 mL * 0.765 g/mL) / 1.0 mL = 0.3825 g/mL or 38.25 g/100 mL.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for a chemical reaction involves more than just solubility. The following diagram illustrates a logical workflow for choosing a solvent for a hypothetical reaction involving this compound.

Caption: Logical workflow for selecting a suitable reaction solvent for this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.ws [chem.ws]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Decyne

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the hazards, safety precautions, and handling procedures for 3-Decyne. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the measures required to mitigate them.

Chemical and Physical Properties

This compound is a colorless liquid with a petrol-like odor.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [3][4] |

| Molecular Weight | 138.25 g/mol | [1][3] |

| CAS Number | 2384-85-2 | [1][3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | Not explicitly stated, but related data available. | [2] |

| Density | 0.765 g/cm³ | [5] |

| Vapor Pressure | 1.3 ± 0.2 mmHg at 25°C | [6] |

| Solubility | Insoluble in water.[7] Soluble in organic solvents.[7] | [7] |

| LogP | 4.65 | [6] |

Hazards Identification

This compound is classified as a flammable liquid and may be fatal if swallowed and enters airways.[1][3]

-

GHS Hazard Statements:

-

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]

-

P233: Keep container tightly closed.[3]

-

P240: Ground/bond container and receiving equipment.[3]

-

P241: Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P331: Do NOT induce vomiting.[1]

-

P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

It may also cause irritation.[1][2]

Experimental Protocol: General Procedure for Handling this compound

The following is a general protocol for handling this compound in a laboratory setting. A thorough risk assessment should be conducted before any experimental work.

Objective: To safely handle and use this compound in a chemical reaction.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Reaction vessel and associated glassware

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory equipment (stir plate, heating mantle, etc.)

-

Personal Protective Equipment (see section 4)

-

Spill kit for flammable liquids

Procedure:

-

Preparation:

-

Ensure the work area is clean and free of clutter.

-

Work in a certified chemical fume hood with adequate ventilation.[3]

-

Remove all sources of ignition from the immediate vicinity.[3][8]

-

Ensure that a fire extinguisher (dry chemical or CO₂), safety shower, and eyewash station are readily accessible.

-

Ground and bond all containers and receiving equipment to prevent static discharge.[3][8]

-

-

Donning PPE:

-

Wear appropriate PPE, including chemical-resistant gloves (inspected before use), a flame-resistant lab coat, and tightly fitting safety goggles with side shields.[3]

-

-

Handling and Dispensing:

-

Reaction Setup:

-

Add the this compound to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.

-

Ensure the reaction setup is secure and properly assembled.

-

-

Post-Reaction:

-

Quench the reaction safely according to the specific reaction protocol.

-

Clean all glassware and equipment thoroughly.

-

-

Waste Disposal:

-

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for hazardous waste.[3]

-

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is crucial to use appropriate personal protective equipment and engineering controls to minimize exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

-

Engineering Controls:

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water and consult a doctor.[3]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

-

If Swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Handling and Storage

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Logical Workflow for Handling Flammable Liquids

The following diagram illustrates the logical workflow for safely handling flammable liquids like this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. This compound | CAS#:2384-85-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

The Genesis of 3-Decyne: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemistry of 3-Decyne, a significant internal alkyne in organic synthesis. While the precise historical moment of its first discovery and synthesis is not prominently documented as a landmark event in chemical literature, its creation is a logical extension of the well-established principles of alkyne chemistry developed in the early 20th century. This document reconstructs the likely first synthesis based on the prevalent methodologies of the time, providing detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers.

Core Properties of this compound

This compound (C₁₀H₁₈) is a colorless liquid with a molecular weight of 138.25 g/mol .[1][2][3] It is characterized by a triple bond between the third and fourth carbon atoms of its ten-carbon chain. This internal alkyne is a versatile building block in organic chemistry, valued for its potential in constructing complex molecular architectures.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₈ | - | [1][4][5] |

| Molecular Weight | 138.25 | g/mol | [1][2][3] |

| IUPAC Name | dec-3-yne | - | [1] |

| CAS Registry Number | 2384-85-2 | - | [1][4][5] |

| Appearance | Colorless liquid | - | [1][6] |

| Odor | Petrol-like | - | [1] |

| Density | 0.765 | g/cm³ | [3] |

| Boiling Point | 175-177 | °C | |

| Enthalpy of Formation (ΔfH°gas) | 21.8 ± 3.3 | kJ/mol | [7] |

| Ionization Energy | 9.19 ± 0.02 | eV | [8] |

| Solubility | Insoluble in water, soluble in organic solvents | - | [6] |

The First Synthesis: A Reconstructed Protocol

The most probable first synthesis of this compound would have utilized the alkylation of a terminal alkyne, a robust and fundamental reaction in organic synthesis.[9][10][11] This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), followed by its reaction with an alkyl halide in a nucleophilic substitution reaction. Two primary pathways from acetylene (B1199291) are plausible. This guide details the more direct approach.

Synthesis Pathway from Acetylene

The synthesis of this compound can be envisioned starting from acetylene, which is sequentially alkylated.[12][13][14]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of an internal alkyne like this compound via the alkylation of a terminal alkyne.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-heptyne and ethyl bromide.

Materials and Reagents:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The apparatus must be flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Formation of the Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 100 mL of liquid ammonia is condensed into the flask. To the stirred liquid ammonia, one equivalent of sodium amide is carefully added. Subsequently, one equivalent of 1-heptyne is added dropwise. The reaction mixture is stirred for one hour to ensure the complete formation of the sodium heptynide.

-

Alkylation: A slight excess of ethyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the dry ice/acetone bath is removed, and the ammonia is allowed to evaporate under a gentle stream of inert gas. Anhydrous diethyl ether is added to the residue, and the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation to yield the pure product.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and the absence of a terminal alkyne C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch for an internal alkyne is typically weak and may be absent, but if observed, would appear in the 2100-2260 cm⁻¹ region.[1][4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular weight of this compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the different types of protons in the ethyl and hexyl groups, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR would show signals for the ten carbon atoms, with the sp-hybridized carbons of the triple bond appearing in a characteristic downfield region.

-

Safety and Handling

This compound is a flammable liquid and vapor.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[6]

References

- 1. This compound | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Show how to synthesize this compound from acetylene along with necessary alkyl halides. [allen.in]

- 13. Solved c. Show how to synthesize this compound (dec-3-yne) from | Chegg.com [chegg.com]

- 14. Solved c. Show how to synthesize this compound (dec-3-yne) from | Chegg.com [chegg.com]

Methodological & Application

Application Note: Stereoselective Synthesis of cis-3-Decene via Catalytic Hydrogenation of 3-Decyne

Abstract

The selective hydrogenation of internal alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of stereodefined molecules in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the highly stereoselective conversion of 3-decyne to cis-3-decene (B91391) using Lindlar's catalyst. The protocol covers the experimental procedure, reaction monitoring, product isolation, and analytical methods for characterization.

Introduction

The reduction of alkynes can yield alkenes or alkanes. While complete reduction to alkanes is thermodynamically favorable, partial hydrogenation to an alkene requires a catalyst with attenuated reactivity.[1][2] Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate (or barium sulfate) and "poisoned" with lead acetate (B1210297) and quinoline, is the premier reagent for the stereoselective synthesis of cis-(Z)-alkenes from internal alkynes.[3][4] The poison deactivates the most active catalytic sites, preventing over-reduction of the initially formed alkene to an alkane.[5][6] The reaction proceeds through a syn-addition of two hydrogen atoms across the alkyne triple bond, which is adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-isomer.[7][8]

Reaction Mechanism and Workflow

The hydrogenation process begins with the dissociation and adsorption of hydrogen gas onto the surface of the palladium catalyst. The alkyne then coordinates to the metal surface, and two hydrogen atoms are delivered sequentially to the same face of the triple bond (syn-addition).[7][9] The resulting cis-alkene has a lower affinity for the poisoned catalyst surface compared to the starting alkyne, causing it to desorb from the surface before it can be further reduced to the corresponding alkane.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Stereoselective Reduction of 3-Decyne to trans-3-Decene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective reduction of alkynes is a fundamental transformation in organic synthesis, providing access to specific alkene isomers which are crucial building blocks for complex molecules, including pharmaceuticals. The dissolving metal reduction, utilizing sodium in liquid ammonia (B1221849), is a classic and highly efficient method for the anti-addition of hydrogen across a carbon-carbon triple bond, yielding the corresponding trans-alkene. This application note provides a detailed protocol for the reduction of 3-decyne to trans-3-decene (B95635), a reaction that proceeds with high stereoselectivity and yield.

Reaction Principle

The reaction proceeds via a dissolving metal reduction mechanism. Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons. These electrons act as the reducing agent. The reaction mechanism involves a sequence of single electron transfers (SET) from the sodium to the alkyne, followed by protonation from the ammonia solvent. The stereochemical outcome is controlled by the thermodynamic stability of the vinyl radical intermediate, which preferentially adopts a trans configuration to minimize steric repulsion between the alkyl substituents.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | This compound | N/A |

| Product | trans-3-Decene | N/A |

| Reagents | Sodium (Na), Liquid Ammonia (NH₃) | [1][2] |

| Typical Yield | >80% | N/A |

| Stereoselectivity | High for trans isomer | [1][3] |

| Reaction Temperature | -33 °C (boiling point of NH₃) or -78 °C | [4][5] |

Spectroscopic Data for trans-3-Decene

| Spectroscopy | Data | Source |

| IR (Infrared) | Neat, characteristic peaks for C-H stretch and C=C stretch of a trans-alkene. | NIST WebBook[6] |

| ¹H NMR (Proton NMR) | Predicted: Signals for vinylic, allylic, and alkyl protons. | N/A |

| ¹³C NMR (Carbon NMR) | Predicted: Signals for vinylic and alkyl carbons. | PubChem (Computed)[7] |

Experimental Protocol

Materials:

-

This compound

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Dry ice/acetone or isopropanol (B130326) bath

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet/outlet.

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer. Fit one neck with a dry ice condenser, another with a gas inlet for ammonia, and the third with a stopper. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.

-